molecular formula C23H24F3N3O3S B2912470 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1022903-92-9

7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2912470
CAS No.: 1022903-92-9
M. Wt: 479.52
InChI Key: OJKVVPBRJPXQRS-UHFFFAOYSA-N
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Description

7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. It features a quinoxaline core, a trifluoromethylbenzyl group, and a pyrrolidinylsulfonyl substituent. The compound's distinct configuration lends it properties that are valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves several steps:

  • Formation of the quinoxaline core: : This typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.

  • Introduction of the trifluoromethylbenzyl group: : This is usually achieved through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced onto the quinoxaline core.

  • Sulfonylation: : The final step involves the sulfonylation of the nitrogen atom in the pyrrolidine ring, which can be done using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors for better reaction control and scalability, as well as the application of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

  • Reduction: : The quinoxaline core can be reduced to dihydroquinoxaline under appropriate conditions.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring and the quinoxaline core.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Employs reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include modified quinoxaline derivatives, reduced forms of the original compound, and various substitution products.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and drug development due to its reactive functional groups and complex structure.

Biology and Medicine

In biological studies, it can act as a ligand for studying receptor interactions or as a core structure for developing pharmaceuticals targeting specific pathways.

Industry

In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers or catalysts, where its specific functional groups play a crucial role.

Mechanism of Action

The mechanism of action of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylbenzyl group enhances its lipophilicity, allowing it to easily cross cell membranes, while the sulfonyl group can form stable bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline derivatives: : Often used in the development of pharmaceuticals and materials.

  • Trifluoromethylbenzyl compounds: : Known for their applications in medicinal chemistry due to enhanced metabolic stability and bioavailability.

Uniqueness

The combination of a quinoxaline core with a trifluoromethylbenzyl group and a pyrrolidinylsulfonyl substituent makes this compound unique

Properties

IUPAC Name

7-pyrrolidin-1-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c24-23(25,26)17-6-3-5-16(13-17)15-29-21-14-18(33(31,32)27-10-1-2-11-27)8-9-19(21)28-12-4-7-20(28)22(29)30/h3,5-6,8-9,13-14,20H,1-2,4,7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKVVPBRJPXQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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